(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester

Description

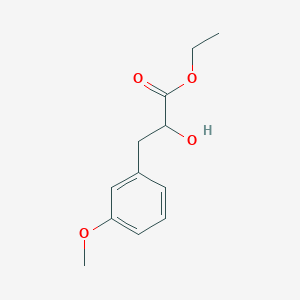

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester is a chiral ester derivative of propionic acid, featuring a hydroxyl group at the C2 position, a 3-methoxy-phenyl substituent at C3, and an ethyl ester group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol (as inferred from its S-enantiomer in ).

Propriétés

IUPAC Name |

ethyl 2-hydroxy-3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKRJQCENHXAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (R)-2-Hydroxy-3-(3-méthoxyphényl)propanoate d'éthyle implique généralement plusieurs étapes. Une méthode courante comprend la réaction de Wittig ou la réaction de Horner-Emmons-Wittig, qui est effectuée en milieu alcalin dans un solvant inerte . La réaction implique l'utilisation d'une substance alcaline et d'un composé spécifique pour obtenir le produit souhaité. Le processus est connu pour ses conditions de réaction douces et sa simplicité, ce qui le rend adapté à la production industrielle.

Méthodes de production industrielle

La production industrielle de ce composé suit souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus est conçu pour être efficace, avec des rendements élevés et une pureté élevée du produit final. L'utilisation de réactifs et de solvants non toxiques est mise en avant pour garantir la sécurité et le respect de l'environnement .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(R)-2-Hydroxy-3-(3-méthoxyphényl)propanoate d'éthyle possède de nombreuses applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.

Mécanisme d'action

Le mécanisme d'action du (R)-2-Hydroxy-3-(3-méthoxyphényl)propanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut améliorer la force musculaire en augmentant l'expression de certains gènes liés au développement musculaire. De plus, il peut améliorer le métabolisme du glucose et des lipides, contribuant à ses effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

- IUPAC Name : (R)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid ethyl ester

Medicinal Chemistry

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has been studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory diseases and pain management.

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of (R)-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid exhibited significant anti-inflammatory activity in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in developing new anti-inflammatory drugs .

Agricultural Applications

This compound has been explored for its herbicidal properties. It functions as a selective herbicide, effectively controlling weed species without harming crops.

Case Study: Herbicidal Efficacy

Research indicated that formulations containing (R)-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester demonstrated high efficacy against common agricultural weeds. Field trials revealed a reduction in weed biomass by over 70% compared to untreated controls .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups.

Case Study: Polymer Synthesis

A recent study focused on the incorporation of (R)-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional polymers .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Herbicidal | Effective against specific weeds | |

| Polymer enhancement | Improved mechanical properties |

Table 2: Comparison of Herbicidal Efficacy

Mécanisme D'action

The mechanism of action of ®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester involves its interaction with specific molecular targets and pathways. For instance, it may enhance muscle strength by increasing the expression of certain genes related to muscle development . Additionally, it can improve glucose and lipid metabolism, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Ethyl Propionate (Propanoic Acid Ethyl Ester)

- Structure : A simple ester lacking hydroxyl or aromatic substituents.

- Molecular Weight : ~102.13 g/mol (C₅H₁₀O₂) .

- Properties :

- Applications : Common solvent, flavoring agent, and industrial intermediate .

- Key Differences : The absence of hydroxyl and methoxy-phenyl groups in ethyl propionate results in lower molecular weight, higher volatility, and simpler reactivity compared to the target compound.

(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

- Structure : Enantiomer of the target compound, sharing identical functional groups but differing in stereochemistry.

- Molecular Weight : 224.25 g/mol .

- Properties :

- Key Differences : Stereochemistry (R vs. S) may lead to divergent biological activities, such as binding affinity to enzymes or receptors .

Phenyl 2-Methoxy-3-Pyridinecarboxylate

- Structure : Contains a pyridine ring instead of benzene and a methoxy group at the 2-position.

- CAS Number : 415710-23-5 .

- Purity : >95.0% (HPLC) .

- Applications: Potential use in pharmaceuticals or agrochemicals due to the pyridine moiety’s electronic effects.

- Key Differences : The pyridine ring introduces basicity and hydrogen-bonding capabilities, altering solubility and reactivity compared to the target compound’s phenyl group .

Methyl Propionate (Propanoic Acid Methyl Ester)

- Structure : Methyl ester analog of ethyl propionate.

- Molecular Weight : ~88.11 g/mol .

- Properties : Lower boiling point and higher volatility than ethyl propionate.

- Applications : Similar to ethyl propionate but less common in industrial applications .

- Key Differences : The methyl ester group reduces steric bulk compared to the ethyl ester in the target compound, affecting hydrolysis rates and solubility.

Comparative Data Table

Key Research Findings

- Cost Drivers : The high cost of the S-enantiomer ($2,000/g) reflects its niche applications and synthetic complexity, whereas simpler esters like ethyl propionate are commodity chemicals .

Activité Biologique

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, often referred to as a chiral compound, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on different biological systems, particularly in cancer research and enzymatic inhibition.

Chemical Structure and Properties

The compound features a chiral center and a methoxy group, which may influence its biological activity through enhanced interactions with biological targets. The general structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and prostate adenocarcinoma (PC3) cells. A comparative study indicated that these compounds exhibited moderate cytotoxicity against normal liver cells, suggesting a degree of selectivity that is critical in cancer therapeutics .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | M-HeLa | 5.0 | Moderate |

| Compound B | PC3 | 10.0 | Low |

| Compound C | Chang Liver | 20.0 | High |

GSK-3β Inhibition

The compound has also been evaluated for its ability to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various cancers. Certain derivatives have shown potent inhibitory activity, with IC50 values in the nanomolar range, indicating their potential as therapeutic agents in oncology .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, researchers synthesized several analogs and tested them against pancreatic cancer cell lines. The results demonstrated that specific modifications to the phenyl group significantly enhanced the compounds' efficacy against cancer cells while maintaining low toxicity towards normal cells .

Study 2: Enzymatic Activity

Another investigation explored the enzymatic activity of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester as a potential inhibitor of proteases involved in tumor progression. The findings revealed that certain structural features of the compound allowed it to effectively inhibit proteolytic activity, thus contributing to its antitumor properties .

The biological activities of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester are believed to stem from its ability to interact with specific molecular targets, including enzymes like GSK-3β and various receptors involved in cell signaling pathways. The presence of the methoxy group enhances molecular interactions, potentially leading to improved binding affinity and selectivity for target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.